molecular formula C10H12BrNO B1399030 3-Bromo-4-cyclopropylmethoxyphenylamine CAS No. 1250293-03-8

3-Bromo-4-cyclopropylmethoxyphenylamine

Cat. No.: B1399030
CAS No.: 1250293-03-8
M. Wt: 242.11 g/mol
InChI Key: FQQGNWFWCFKJSG-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylmethoxyphenylamine is an organic compound with the molecular formula C10H12BrNO It is a derivative of phenylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropylmethoxyphenylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often employ continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve high-quality products. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropylmethoxyphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NBS, K2CO3, NaOH

Major Products Formed

The major products formed from these reactions include various substituted phenylamine derivatives, quinones, and other functionalized aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-4-cyclopropylmethoxyphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylmethoxyphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyphenylamine
  • 3-Bromo-4-ethoxyphenylamine
  • 3-Bromo-4-propoxyphenylamine

Comparison

Compared to its analogs, 3-Bromo-4-cyclopropylmethoxyphenylamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications where other analogs may not be as effective .

Biological Activity

Overview

3-Bromo-4-cyclopropylmethoxyphenylamine (CAS No. 1250293-03-8) is an organic compound with a molecular formula of C10_{10}H12_{12}BrNO. It is a derivative of phenylamine, characterized by a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position. This unique structure imparts distinct biological activities, making it a subject of interest in pharmaceutical research.

The synthesis of this compound typically involves several steps, starting from commercially available precursors. Key synthetic methods include:

  • Bromination : Using brominating agents like N-bromosuccinimide (NBS) in the presence of bases such as potassium carbonate (K2_2CO3_3).
  • Purification : Techniques such as recrystallization and chromatography are employed to ensure high yield and purity.

The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can yield different derivatives useful in further applications.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets. It has been suggested that the compound may inhibit certain enzymes involved in cell proliferation, which is critical for its potential anticancer properties. The exact molecular pathways and targets remain areas for ongoing investigation.

Antimicrobial Properties

Studies have shown promising antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.

Anticancer Potential

In vitro studies demonstrate that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting tumor growth through modulation of signaling pathways associated with cancer progression.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • Objective : To evaluate the efficacy of this compound against bacterial strains.
    • Methodology : Disk diffusion method was employed on various bacterial cultures.
    • Results : The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, suggesting potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Bromo-4-methoxyphenylamineBromine at 3-position, methoxy group at 4-positionModerate antimicrobial activity
This compoundBromine at 3-position, cyclopropylmethoxy group at 4-positionEnhanced antimicrobial and anticancer activity
3-Bromo-4-ethoxyphenylamineBromine at 3-position, ethoxy group at 4-positionLimited biological activity

The unique cyclopropylmethoxy group in this compound contributes to its enhanced reactivity and biological activity compared to its analogs .

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Studies focusing on:

  • In vivo efficacy and safety profiles.
  • Detailed molecular target identification.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

These investigations will be crucial for advancing this compound's potential therapeutic applications in treating infections and cancers.

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGNWFWCFKJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene (1.07 g, 3.9 mmol), ammonium chloride (421 mg, 7.8 mmol), and iron powder (1.1 g, 20 mmol) suspended in THF (6.5 mL), water (2.5 mL) and ethanol (6.5 mL) was heated to 95° C. using microwave irradiation (normal) for 3 h. The crude reaction mixture was filtered through a short plug of celite; the celite plug was washed with MeOH (˜10 mL). The resulting filtrate was concentrated in vacuo. The resulting residue was diluted with EtOAc (50 ml) and washed with saturated bicarbonate solution (aq), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound, (939 mg, 90%). The material was carried forward without any further purification. LCMS (M+H)+=242.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
421 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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